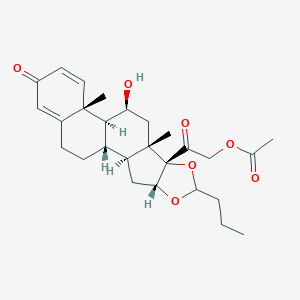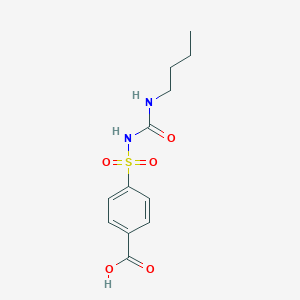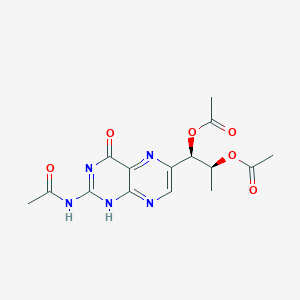
エチルグルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Ethyl glucuronide has several applications in scientific research:
Forensic Toxicology: Used to detect and monitor alcohol consumption in postmortem specimens.
Clinical Diagnostics: Employed in alcohol treatment programs to monitor abstinence and detect relapse.
Pharmacokinetics: Studied to understand the metabolism and excretion of ethanol in the body.
Public Health: Utilized in epidemiological studies to assess alcohol consumption patterns in populations.
作用機序
エチルグルクロニドは、エタノール曝露のバイオマーカーとして機能することによって効果を発揮します。 これは、グルクロン酸転移酵素によって触媒される、グルクロン酸とのエタノールの抱合によって形成されます . このプロセスにより、エタノールの水溶性が高くなり、尿中への排泄が促進されます .
類似の化合物:
エチル硫酸: 硫酸化によって形成されるエタノールのもう1つの代謝物。
ナルトレキソン: アルコール依存症の治療に使用されます.
6β-ナルトレキソール: ナルトレキソンの代謝物.
独自性: エチルグルクロニドは、エタノール曝露のバイオマーカーとしての高い感度と特異性において独特です。 エタノールの代謝物でもあるエチル硫酸とは異なり、エチルグルクロニドはより安定しており、尿、毛髪、爪などのさまざまな生体試料で検出できます .
生化学分析
Biochemical Properties
Ethyl glucuronide is a direct metabolite of ethanol, which is formed in the body by the process of glucuronidation . This process involves the transfer of glucuronic acid, a sugar derivative, to ethanol, facilitated by the enzyme UDP glucuonyltransferase . The formation of EtG is a part of the body’s mechanism to detoxify and eliminate substances that cannot be used as an energy source .
Cellular Effects
The presence of ethyl glucuronide in the body signifies recent exposure to ethanol . As a metabolite of ethanol, the effects of EtG at the cellular level are largely reflective of the effects of ethanol. Ethanol and its metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The formation of ethyl glucuronide involves the enzymatic process of glucuronidation, where the enzyme UDP glucuonyltransferase catalyzes the transfer of glucuronic acid to ethanol . This process occurs at the molecular level and is a part of the body’s mechanism to detoxify and eliminate substances .
Temporal Effects in Laboratory Settings
Ethyl glucuronide is a stable compound and can be detected in the body for an extended period after the complete elimination of alcohol . This makes it a valuable tool for monitoring alcohol consumption over time, especially in clinical and forensic settings .
Metabolic Pathways
Ethyl glucuronide is involved in the metabolic pathway of ethanol. Ethanol is metabolized in the liver, primarily through oxidation by alcohol dehydrogenases and to a lesser extent by cytochrome P450 (CYP) 2E1 . A small fraction of ethanol undergoes nonoxidative metabolism, leading to the formation of ethyl glucuronide .
Transport and Distribution
Once formed, ethyl glucuronide is excreted from the body primarily through urine . The transport and distribution of EtG within cells and tissues require transport proteins . Uptake transporters mediate the uptake of EtG into the liver and kidney, while efflux transporters mediate its expulsion into bile, urine, and the intestinal lumen .
Subcellular Localization
The formation of ethyl glucuronide occurs in the liver, specifically in the cytosol where the enzyme UDP glucuonyltransferase resides . After its formation, EtG is transported out of the liver cells and eventually excreted from the body .
準備方法
合成経路と反応条件: エチルグルクロニドは、グルクロン酸転移酵素によって触媒される、ウリジン二リン酸グルクロン酸とのエタノールの酵素反応によって合成できます . この反応は通常、肝臓で起こります。
工業生産方法: エチルグルクロニドの工業生産には、組換え酵素と最適化された反応条件の使用が含まれ、高収率と純度が保証されます。 このプロセスには、固相抽出や質量分析と組み合わせた液体クロマトグラフィーなどの、精製と分析のためのステップが含まれる場合があります .
化学反応の分析
反応の種類: エチルグルクロニドは主に加水分解と抱合反応を起こします。 生理的条件下では比較的安定しており、有意な酸化または還元は起こりません .
一般的な試薬と条件:
加水分解: エチルグルクロニドは、酸性または塩基性条件下で、エタノールとグルクロン酸に戻すことができます。
生成される主な生成物: エチルグルクロニド反応の主な生成物は、特に加水分解条件下では、エタノールとグルクロン酸です .
4. 科学研究への応用
エチルグルクロニドは、科学研究にいくつかの応用があります。
類似化合物との比較
Ethyl Sulfate: Another metabolite of ethanol, formed through sulfation.
Naltrexone: Used in the treatment of alcohol dependence.
6β-Naltrexol: A metabolite of naltrexone.
Uniqueness: Ethyl glucuronide is unique in its high sensitivity and specificity as a biomarker for ethanol exposure. Unlike ethyl sulfate, which is also a metabolite of ethanol, ethyl glucuronide is more stable and can be detected in various biological matrices such as urine, hair, and nails .
特性
CAS番号 |
17685-04-0 |
|---|---|
分子式 |
C8H14O7 |
分子量 |
222.19 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1 |
InChIキー |
IWJBVMJWSPZNJH-XWBUKDKVSA-N |
SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
異性体SMILES |
CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
正規SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
物理的記述 |
Solid |
同義語 |
ethyl beta-D-6-glucosiduronic acid ethyl glucuronide ethyl-beta-D-glucopyranosiduronic acid ethylglucuronide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)



![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

